Clovibactin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

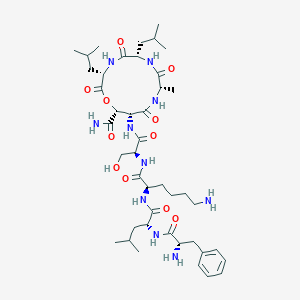

分子式 |

C43H70N10O11 |

|---|---|

分子量 |

903.1 g/mol |

IUPAC 名称 |

(3S,6S,9S,12R,13R)-12-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-9-methyl-3,6-bis(2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecane-13-carboxamide |

InChI |

InChI=1S/C43H70N10O11/c1-22(2)17-29-40(60)51-31(19-24(5)6)43(63)64-34(35(46)55)33(42(62)47-25(7)36(56)49-29)53-41(61)32(21-54)52-38(58)28(15-11-12-16-44)48-39(59)30(18-23(3)4)50-37(57)27(45)20-26-13-9-8-10-14-26/h8-10,13-14,22-25,27-34,54H,11-12,15-21,44-45H2,1-7H3,(H2,46,55)(H,47,62)(H,48,59)(H,49,56)(H,50,57)(H,51,60)(H,52,58)(H,53,61)/t25-,27-,28+,29-,30+,31-,32-,33+,34+/m0/s1 |

InChI 键 |

SMQAHGKBWXPEHB-HHHSQLJLSA-N |

手性 SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H]([C@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N)CC(C)C)CC(C)C |

规范 SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)N)CC(C)C)CC(C)C |

产品来源 |

United States |

Foundational & Exploratory

The Discovery of Clovibactin: A Technical Guide to a Novel Antibiotic from Uncultured Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action. A significant bottleneck in this endeavor has been the inability to culture the vast majority of environmental microorganisms in the laboratory. This guide provides a detailed overview of the discovery of Clovibactin, a potent antibiotic isolated from a previously uncultured soil bacterium, Eleftheria terrae ssp. carolina.[1][2] The discovery, made possible by the innovative iChip technology, has unveiled a promising therapeutic candidate that evades resistance by targeting an immutable component of the bacterial cell wall synthesis machinery.[3] This document details the quantitative antimicrobial data, the experimental protocols employed in its discovery and characterization, and the logical workflows involved.

Quantitative Data: Antimicrobial Activity of this compound

This compound has demonstrated potent activity against a wide array of Gram-positive pathogens, including multidrug-resistant strains.[2] Its efficacy is summarized by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC values for this compound against various bacterial strains are presented below.

| Bacterial Strain | Type / Resistance Profile | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.25 - 0.5 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 1 |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.5 |

| Staphylococcus aureus | Daptomycin-Resistant | 1 |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1 - 2 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 |

| Streptococcus pneumoniae | 0.25 | |

| Bacillus subtilis | 0.125 | |

| Mycobacterium tuberculosis | 2 | |

| Escherichia coli | Outer Membrane Deficient | 16 |

Data compiled from Shukla et al., 2023. MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2]

Experimental Protocols

The discovery and characterization of this compound involved a series of innovative and established experimental techniques.

Cultivation of Eleftheria terrae using the iChip

The isolation of the this compound-producing bacterium was achieved using the iChip, a device designed for in-situ cultivation of microorganisms in their natural environment.[3][4]

-

Sample Preparation: A soil sample, in this case from sandy soil in North Carolina, is collected and diluted in a suitable buffer.[1] The dilution is calculated to achieve a suspension containing approximately one bacterial cell per intended well in the iChip.

-

iChip Loading: The diluted soil suspension is mixed with molten agar medium. This mixture is then used to fill the hundreds of small, through-hole wells of the central iChip plate.[5][6]

-

Assembly and Incubation: The central plate is sandwiched between two semi-permeable membranes (e.g., with a 0.03 µm pore size).[6] These membranes allow for the diffusion of nutrients and growth factors from the external environment while containing the bacteria within their individual wells. The entire assembly is then placed back into the original soil environment for incubation.

-

Isolation and Subculturing: After a period of incubation, the iChip is retrieved. Bacterial colonies that have grown within the wells are isolated and transferred to standard laboratory growth media for further analysis and fermentation to produce the antibiotic.[7]

Antimicrobial Activity Screening

The antimicrobial activity of extracts from bacterial cultures was determined using the standard broth microdilution method.

-

Preparation: A two-fold serial dilution of the test compound (e.g., this compound extract) is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[2]

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Elucidation of the Mechanism of Action

A multi-faceted approach was used to determine how this compound kills bacteria.

-

Macromolecular Synthesis Assay: This assay identifies which major cellular biosynthetic pathway is inhibited by the antibiotic.

-

S. aureus cultures are grown to mid-logarithmic phase.

-

The culture is divided into aliquots, and this compound (typically at 2x MIC) is added. Control antibiotics with known mechanisms (e.g., ciprofloxacin for DNA synthesis, vancomycin for cell wall synthesis) are used as positive controls.

-

Specific radiolabeled precursors are added to each aliquot: ³H-thymidine (for DNA), ³H-uridine (for RNA), ³H-leucine (for protein), and ³H-N-acetylglucosamine (for peptidoglycan).[8]

-

After a short incubation period, the reactions are stopped by adding trichloroacetic acid (TCA) to precipitate the macromolecules.

-

The precipitate is collected on filters, and the incorporated radioactivity is measured using a scintillation counter. A significant reduction in the incorporation of a specific precursor indicates inhibition of that pathway. This compound was found to specifically inhibit peptidoglycan synthesis.[8]

-

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR was used to gain atomic-level insight into the interaction between this compound and its target, Lipid II, within a membrane environment.[9]

-

Sample Preparation: Uniformly ¹³C,¹⁵N-labeled this compound is produced by fermenting E. terrae in an isotope-enriched medium.

-

Lipid vesicles (liposomes) are prepared, incorporating the target molecule, Lipid II.

-

The labeled this compound is added to the Lipid II-containing liposomes. The mixture is then ultracentrifuged to form a pellet, which is packed into an ssNMR rotor.

-

Data Acquisition: 2D and 3D ssNMR experiments (e.g., ¹H-¹³C, ¹³C-¹³C correlation spectra) are performed. These experiments detect which atoms are close to each other, revealing the specific parts of this compound and Lipid II that interact.[10][11] The analysis showed that this compound binds to the pyrophosphate group of Lipid II.[9]

-

-

Atomic Force Microscopy (AFM): AFM was used to visualize the supramolecular structures formed by this compound upon binding to its target.[9]

-

Sample Preparation: A supported lipid bilayer containing Lipid II is prepared on a smooth substrate, such as mica.[12]

-

The AFM tip is brought into proximity with the lipid bilayer in a liquid buffer.

-

This compound is added to the buffer.

-

Imaging: The AFM is operated in tapping mode to scan the surface of the bilayer over time.[12][13] This allows for real-time visualization of the formation of fibrils as this compound molecules bind to Lipid II and self-assemble into larger oligomeric structures.[9]

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the discovery and action of this compound.

Caption: Workflow for the discovery of this compound using the iChip technology.

References

- 1. researchgate.net [researchgate.net]

- 2. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An antibiotic from an uncultured bacterium binds to an immutable target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. ijrpr.com [ijrpr.com]

- 7. Harnessing iChip technology for novel antibiotic discovery from peat soil microbiomes to combat antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Instruct-NL Develop this compound: The Potential New Antibiotic with Low Resistance - Instruct-ERIC [instruct-eric.org]

- 9. This compound and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Amyloid Fibril Networks by Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atomic Force Microscopy Characterization of Protein Fibrils Formed by the Amyloidogenic Region of the Bacterial Protein MinE on Mica and a Supported Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

Clovibactin's Mechanism of Action: A Technical Guide to a Novel Antibiotic Strategy Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Clovibactin, a novel depsipeptide antibiotic with potent activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains. Discovered from the previously uncultured soil bacterium Eleftheria terrae subspecies carolina, this compound represents a significant advancement in the fight against antimicrobial resistance due to its unique mode of action that circumvents common resistance pathways.[1][2][3] This document details the molecular targets, the unique supramolecular assembly, quantitative efficacy data, and the key experimental methodologies used to elucidate its function.

Core Mechanism of Action: A Multi-Pronged Attack

This compound employs a sophisticated and robust mechanism to kill Gram-positive bacteria, which involves targeting essential and immutable precursors of cell wall synthesis.[4][5] This mechanism can be broken down into three key stages:

-

Target Recognition and Binding: this compound's primary targets are the pyrophosphate moieties of multiple, essential peptidoglycan precursors: Lipid II, Lipid IIIWTA, and undecaprenyl pyrophosphate (C55PP).[4][5][6][7] Unlike many antibiotics that recognize the variable peptide or sugar components of these precursors, this compound binds directly to the conserved pyrophosphate group.[4][5] This binding is achieved through an unusual hydrophobic interface, where the antibiotic wraps around the pyrophosphate in a cage-like conformation, giving rise to its name derived from the Greek word "Klouvi" for cage.

-

Supramolecular Fibril Formation: Upon binding its target on the bacterial membrane, this compound molecules self-assemble into large, stable supramolecular fibrils.[6][7][8] These fibrils are formed through backbone-to-backbone hydrogen bonds and hydrophobic interactions between this compound molecules, effectively sequestering the lipid-anchored precursors.[1][9] This oligomerization process is critical to its mechanism, as it creates a stable complex that irreversibly locks the precursors, preventing their use in cell wall construction.[6][10] This fibril formation is selective for bacterial membranes containing these specific lipid-anchored pyrophosphate groups and does not occur on human cell membranes.[7][8]

-

Inhibition of Cell Wall Synthesis and Induction of Lysis: By sequestering multiple essential precursors, this compound effectively blocks the peptidoglycan synthesis pathway at several points.[11][12] This leads to a cessation of cell wall construction, compromising the structural integrity of the bacterium.[13] Furthermore, this compound induces the release of bacterial autolysins, enzymes that degrade the cell wall, leading to uncontrolled cell lysis and death.[2][14][12] Notably, this compound-induced lysis is less dependent on the major autolysin AtlA compared to other antibiotics like teixobactin, suggesting a more robust lytic effect.[1][6][9]

Figure 1: this compound's multi-stage mechanism of action against Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity

This compound demonstrates potent bactericidal activity against a broad array of Gram-positive pathogens, including strains resistant to conventional antibiotics.[6][8] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Data compiled from broth microdilution assays.[6]

| Bacterial Species | Strain Information | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-sensitive (MSSA) | 0.25 - 0.5 |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.25 - 1 |

| Staphylococcus aureus | Vancomycin-intermediate (VISA) | 0.5 |

| Staphylococcus aureus | Daptomycin-resistant | 0.5 |

| Enterococcus faecalis | Vancomycin-resistant (VRE) | 1 |

| Enterococcus faecium | Vancomycin-resistant (VRE) | 0.5 - 1 |

| Bacillus subtilis | 0.125 | |

| Clostridioides difficile | 0.25 |

Table 2: Comparative Binding Affinities to Cell Wall Precursors Data from in silico molecular docking studies.[15]

| Compound | Target | Binding Affinity (kcal/mol) |

| This compound | Lipid I | -9.91 |

| This compound | Lipid II | -7.61 |

| This compound | Lipid III | -7.07 |

| Teixobactin | Lipid I | -7.17 |

| Teixobactin | Lipid II | -4.25 |

| Teixobactin | Lipid III | -4.95 |

Key Experimental Protocols

The elucidation of this compound's mechanism of action was achieved through a combination of advanced biophysical and microbiological techniques.

3.1. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

-

Objective: To determine the atomic-level structure of the this compound-Lipid II complex within a membrane environment.[2][14]

-

Methodology:

-

Sample Preparation: this compound and isotopically labeled Lipid II are reconstituted into lipid bilayers (e.g., dimyristoylphosphatidylcholine, DMPC) to mimic the bacterial membrane.

-

NMR Data Acquisition: The sample is subjected to solid-state NMR experiments. These experiments measure the magnetic properties of atomic nuclei to determine intramolecular and intermolecular distances.[9] Specific techniques include multidimensional correlation spectroscopy to identify which atoms are close in space.

-

Structural Calculation: The distance restraints obtained from the NMR data are used as input for computational software to calculate the three-dimensional structure of the this compound-Lipid II complex.[6] This revealed the "cage-like" grip of this compound around the pyrophosphate group of Lipid II.[14][9]

-

3.2. Atomic Force Microscopy (AFM)

-

Objective: To visualize the formation of supramolecular fibrils by this compound on a lipid bilayer in real-time.[6]

-

Methodology:

-

Surface Preparation: A supported lipid bilayer containing a defined concentration of Lipid II is prepared on a mica surface.

-

Imaging: The surface is imaged using an atomic force microscope. A sharp tip scans the surface to generate a high-resolution topographical map.

-

This compound Addition: this compound is added to the system, and time-lapse imaging is performed.[6] This allows for the direct observation of how this compound molecules self-assemble into large fibrillar structures on the membrane surface, a process dependent on the presence of Lipid II.[6][9]

-

3.3. Biochemical Assays for Target Identification

-

Objective: To confirm that this compound inhibits cell wall biosynthesis by binding to its lipid precursors.

-

Methodology:

-

In Vitro Synthesis Assays: Cell-free assays are performed that reconstitute the bacterial cell wall synthesis pathway. The activity of key enzymes like transglycosylases and transpeptidases is measured in the presence and absence of this compound. This compound was shown to inhibit all reactions that consume Lipid II, Lipid IIIWTA, or C55PP.[6]

-

Antagonism Assay: The antimicrobial activity of this compound is tested against a susceptible bacterial strain (e.g., S. aureus) in the presence of purified lipid intermediates (Lipid II, C55PP). The addition of these precursors was found to antagonize this compound's antibacterial effect, restoring bacterial growth and confirming that they are the targets of the antibiotic.[6]

-

Figure 2: Experimental workflow for elucidating this compound's mechanism and efficacy.

The Basis for Lacking Resistance

The remarkable lack of detectable resistance to this compound is a direct consequence of its mechanism of action.[1][16]

-

Immutable Target: this compound targets the pyrophosphate group of cell wall precursors. This chemical group is fundamental to the molecule's function and cannot be easily modified by bacteria without compromising their own viability. This contrasts with many antibiotics that target proteins or peptide structures, which can be altered through genetic mutation.

-

Multi-Targeting: By binding to three different essential precursors (Lipid II, Lipid IIIWTA, and C55PP), this compound simultaneously disrupts multiple pathways.[4][6][7] For a bacterium to develop resistance, it would need to concurrently alter all these targets, an event of extremely low probability.

-

Irreversible Sequestration: The formation of stable, supramolecular fibrils effectively removes the precursors from the synthesis pool.[6][7] This is not a simple enzymatic inhibition that could be overcome by overproduction of the substrate; it is a physical sequestration of the building blocks themselves.

Conclusion

This compound's mechanism of action represents a paradigm shift in antibiotic development. By targeting an immutable and essential component of the bacterial cell wall synthesis machinery and employing a unique self-assembly mechanism to sequester its targets, this compound demonstrates potent efficacy while presenting a high barrier to resistance development. The insights gained from the study of this compound, detailed in this guide, provide a robust framework for the development of next-generation therapeutics capable of combating the most challenging drug-resistant Gram-positive pathogens.[5]

References

- 1. This compound and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicallab.com [clinicallab.com]

- 3. news-medical.net [news-medical.net]

- 4. An antibiotic from an uncultured bacterium binds to an immutable target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 9. Instruct-NL Develop this compound: The Potential New Antibiotic with Low Resistance - Instruct-ERIC [instruct-eric.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound (Novo29): A Groundbreaking Discovery of a Highly Effective Novel Antibiotic with Lower Risk of Bacterial Resistance - Novum Pharmaceutical Research Services | Top CRO | USA | Canada | UK | India [novumprs.com]

- 13. This compound And The Future of Antibiotics – VIGILINT [vigilint.com]

- 14. Researchers decode new antibiotic this compound | The Microbiologist [the-microbiologist.com]

- 15. In Silico Identification of Potential this compound-like Antibiotics Binding to Unique Cell Wall Precursors in Diverse Gram-Positive Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. timesnownews.com [timesnownews.com]

Clovibactin: A Technical Guide to its Chemical Structure and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovibactin, a novel depsipeptide antibiotic, has emerged as a promising candidate in the fight against antimicrobial resistance. Isolated from the previously uncultured soil bacterium Eleftheria terrae subspecies carolina, this compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains.[1][2][3] Its unique mechanism of action, which involves targeting the immutable pyrophosphate moiety of multiple peptidoglycan precursors, circumvents common resistance pathways.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antimicrobial characteristics of this compound, along with a detailed examination of its mechanism of action and the experimental methodologies employed in its discovery and characterization.

Chemical Structure and Physicochemical Properties

This compound is a cyclic depsipeptide with a molecular formula of C₄₃H₇₀N₁₀O₁₁ and a molar mass of 903.092 g·mol⁻¹. Its structure features a macrocyclic ring and a side chain. The IUPAC name for this compound is (3S,6S,9S,13R)-12-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-9-methyl-3,6-bis(2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecane-13-carboxamide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₃H₇₀N₁₀O₁₁ | |

| Molar Mass | 903.092 g·mol⁻¹ | |

| IUPAC Name | (3S,6S,9S,13R)-12-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-9-methyl-3,6-bis(2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecane-13-carboxamide | |

| CAS Number | 2247194-77-8 |

Antimicrobial Properties

This compound demonstrates potent activity against a wide range of Gram-positive bacteria, including clinically significant antibiotic-resistant strains.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria

| Bacterial Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus (Methicillin-susceptible - MSSA) | 0.125 - 2 | [6] |

| Staphylococcus aureus (Methicillin-resistant - MRSA) | 0.125 - 2 | [6] |

| Staphylococcus aureus (Vancomycin-intermediate - VISA) | Effective | [1] |

| Enterococcus faecalis (Vancomycin-resistant - VRE) | Effective | [1] |

| Enterococcus faecium (Vancomycin-resistant - VRE) | Effective | [1] |

| Bacillus subtilis | Effective | [1] |

Mechanism of Action

This compound employs a unique, multi-pronged mechanism of action that targets the bacterial cell wall synthesis pathway at a fundamental and highly conserved step.

Binding to Peptidoglycan Precursors

The primary mode of action of this compound involves its binding to the pyrophosphate group of multiple essential peptidoglycan precursors: Lipid II, Lipid IIIWTA (wall teichoic acid precursor), and C55PP (undecaprenyl pyrophosphate).[3][4][5] This interaction is highly specific and strong. Unlike many antibiotics that target the variable peptide or sugar components of these precursors, this compound's interaction with the immutable pyrophosphate moiety makes the development of resistance highly unlikely.[3][5]

Fibril Formation and Sequestration

Upon binding to its target molecules on the bacterial membrane, this compound self-assembles into supramolecular fibrils.[5] These fibrils effectively sequester the peptidoglycan precursors, preventing their incorporation into the growing cell wall.[5] This sequestration leads to a complete blockage of cell wall synthesis.

Induction of Autolysis

In addition to inhibiting cell wall synthesis, this compound has been observed to induce cell lysis. This lytic activity is not solely dependent on the primary autolysin AtlA in S. aureus, suggesting a more complex mechanism that may involve the activation of other autolytic enzymes.[2]

Experimental Protocols

The discovery and characterization of this compound involved a combination of innovative cultivation techniques and advanced analytical methods.

Isolation of Eleftheria terrae using the iChip

The producing organism, Eleftheria terrae ssp. carolina, was isolated using the iChip, a device that allows for the in-situ cultivation of previously unculturable bacteria.[1]

Methodology:

-

A soil sample is collected from the environment.

-

The sample is diluted and loaded into the wells of the iChip, a device with multiple miniature diffusion chambers.

-

The iChip is placed back into the soil environment for in-situ incubation, allowing bacteria to grow in their natural habitat with access to environmental nutrients.

-

After a period of incubation, the iChip is retrieved, and individual bacterial colonies are isolated.

-

The isolated strains are then cultivated in the laboratory for identification and further analysis.

-

Eleftheria terrae ssp. carolina cultures are fermented, and this compound is extracted and purified from the culture broth.

Structural Elucidation and Target Interaction Analysis

The chemical structure of this compound and its interaction with target molecules were elucidated using a combination of high-resolution analytical techniques.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR was instrumental in determining the three-dimensional structure of this compound and characterizing its binding to Lipid II within a membrane environment.[1] Scientists use solid-state NMR to visualize how this compound engages with lipid II within the cell membranes.[1] The interaction of this compound and lipid II results in clear ssNMR spectra of a stable this compound-lipid II complex.[1]

Atomic Force Microscopy (AFM): AFM was used to visualize the formation of supramolecular fibrils of this compound on lipid bilayers in the presence of its target precursors.

Biochemical Assays: Biochemical assays were employed to identify the specific molecular targets of this compound. These assays typically involve monitoring the incorporation of radiolabeled precursors into different cellular macromolecules (e.g., DNA, RNA, protein, and peptidoglycan) in the presence and absence of the antibiotic. These studies revealed that this compound specifically inhibits peptidoglycan synthesis.

Resistance Profile

A key feature of this compound is the lack of detectable resistance development. This is attributed to its unique mechanism of targeting the immutable pyrophosphate group of essential and abundant peptidoglycan precursors. Bacteria cannot easily modify this target without compromising cell wall integrity. The frequency of resistance to this compound is estimated to be less than 10⁻¹⁰.[2]

Conclusion

This compound represents a significant advancement in the field of antibiotic discovery. Its novel chemical structure, potent antimicrobial activity against resistant pathogens, and unique mechanism of action that circumvents existing resistance mechanisms make it a highly promising lead compound for the development of new antibacterial therapies. Further research and clinical development are warranted to fully realize the therapeutic potential of this exciting new antibiotic.

References

- 1. This compound and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Instruct-NL Develop this compound: The Potential New Antibiotic with Low Resistance - Instruct-ERIC [instruct-eric.org]

- 3. sciengine.com [sciengine.com]

- 4. biorxiv.org [biorxiv.org]

- 5. An antibiotic from an uncultured bacterium binds to an immutable target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Clovibactin from Eleftheria terrae

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimicrobial resistance (AMR) is a global health crisis necessitating the discovery of novel antibiotics with new mechanisms of action.[1][2][3] Clovibactin, a recently discovered depsipeptide antibiotic, represents a significant breakthrough in this field.[4] Isolated from a previously uncultured soil bacterium, Eleftheria terrae ssp. carolina, this compound demonstrates potent activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains like MRSA and VRE, with no detectable resistance development.[1][5][6] Its unique mode of action involves targeting the immutable pyrophosphate moiety of multiple essential cell wall precursors, leading to the formation of supramolecular fibrils that disrupt cell wall synthesis and cause cell lysis.[1][4][5] This guide provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, antimicrobial activity, and the experimental protocols used in its characterization.

Discovery and Isolation from Eleftheria terrae

The discovery of this compound was made possible by innovative cultivation techniques that provide access to the "microbial dark matter"—the vast majority of bacteria that cannot be grown under standard laboratory conditions.[7][8]

The iChip Platform

Eleftheria terrae, the Gram-negative β-proteobacterium that produces this compound, was isolated from sandy soil in North Carolina using the iChip device.[4][7][6] The iChip technology allows for the in situ cultivation of bacteria by enclosing them in a diffusion chamber that is then placed back into their native soil environment.[9][10] This method allows nutrients and growth factors from the soil to diffuse across a semi-permeable membrane, fostering the growth of previously unculturable organisms.[8][10] Researchers screened approximately 10,000 isolates grown via this method to identify those with antimicrobial activity, leading to the isolation of E. terrae and its product, this compound.[8]

Isolation Workflow

The general workflow for discovering and isolating this compound involved several key stages, from environmental sampling to compound purification. The process highlights the critical role of the iChip in accessing novel microbial chemistry.

Mechanism of Action

This compound employs a novel, multi-target mechanism that makes the development of resistance highly unlikely.[11] It selectively targets an immutable component of bacterial cell wall precursors.

Target Binding

This compound blocks cell wall synthesis by binding to the pyrophosphate (PPi) moiety of multiple essential lipid precursors:

Unlike many antibiotics that bind to the variable peptide or sugar components of these precursors, this compound uses an unusual hydrophobic interface to form a tight "cage" around the conserved pyrophosphate group.[1][3][6] This targeting of a fundamental and unchangeable building block is a key reason for the lack of observed resistance.[1]

Supramolecular Fibril Formation

Upon binding its target on the bacterial membrane, this compound molecules self-assemble into large, stable supramolecular fibrils.[1][3][5] This process occurs only on bacterial membranes containing lipid-anchored pyrophosphate groups, which explains the antibiotic's selectivity for bacterial cells over human cells.[1][11] These fibrils sequester the precursors, preventing their use in cell wall construction and ultimately leading to cell lysis.[1][5] This fibril formation is an essential part of the killing mechanism.[4]

Quantitative Data

This compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including strains resistant to standard-of-care antibiotics.[1][12]

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) values demonstrate this compound's effectiveness. It is particularly potent against Staphylococcus aureus and its drug-resistant variants.[12][13] The minimum bactericidal concentration (MBC) against S. aureus is reported to be twice the MIC.[12][13]

| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.2 - 0.8 | 1 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.2 - 0.8 | 1 - 2 |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.4 | 4 |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.8 | >256 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1.6 | >256 |

| Bacillus subtilis | Wild Type | 0.2 | N/A |

| Escherichia coli | Wild Type | >128 | N/A |

| E. coli (Outer Membrane Deficient) | WO153 Strain | 3.2 | N/A |

Data compiled from published studies.[1][12] Note: Poor activity against wild-type E. coli is likely due to the outer membrane preventing penetration.[1][12]

Cytotoxicity and Resistance Profile

A critical feature of this compound is its low toxicity to mammalian cells and a high barrier to resistance.[5][14]

| Parameter | Result |

| Cytotoxicity | Non-toxic to cultured human cells.[14] |

| Resistance Frequency | Not detected in S. aureus (frequency < 10⁻¹⁰).[12][13] |

| Serial Passaging | No resistance development observed in serial passaging studies.[5] |

Key Experimental Protocols

The following are summarized methodologies for key experiments used in the discovery and characterization of this compound.

Protocol: Isolation of Eleftheria terrae using iChip

-

Sample Preparation: A soil sample is suspended and diluted in a molten agar medium to achieve a concentration of approximately one bacterial cell per well.[9]

-

iChip Loading: The central plate of the iChip, containing hundreds of through-holes, is dipped into the bacterial suspension, capturing single cells in the wells.[15]

-

Assembly and Incubation: The loaded plate is sandwiched between two 0.03 µm pore size semipermeable membranes and secured with outer plates.[10] The assembled iChip is buried in the original soil environment and incubated for several weeks.[8][9]

-

Isolation: After incubation, the iChip is retrieved, and colonies that have grown within the chambers are isolated onto standard laboratory media for further screening.[16]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., S. aureus) to a final concentration of 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Target Identification via Macromolecular Synthesis Assay

-

Bacterial Culture: S. aureus is grown to the mid-logarithmic phase.

-

Antibiotic Treatment: The culture is divided into aliquots, and this compound is added at a concentration of 4x MIC. A control with no antibiotic is included.

-

Radiolabeling: Specific radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis are added to respective aliquots.

-

Incubation & Measurement: The cultures are incubated for a short period. The reaction is stopped by adding trichloroacetic acid (TCA) to precipitate macromolecules.

-

Analysis: The amount of incorporated radiolabel in the TCA-insoluble fraction is measured using a scintillation counter. Inhibition of a specific pathway is identified by a significant reduction in the incorporation of its corresponding radiolabeled precursor. For this compound, a specific block in the incorporation of [¹⁴C]GlcNAc was observed, indicating inhibition of cell wall synthesis.[12]

Conclusion

This compound is a highly promising antibiotic candidate discovered from a previously inaccessible bacterial source.[1][4] Its novel mechanism of action, which involves targeting multiple essential precursors via an immutable pyrophosphate anchor and forming disruptive supramolecular structures, provides a robust defense against the development of resistance.[1][5] The potent activity against high-priority Gram-positive pathogens, combined with a favorable safety profile in preclinical models, positions this compound as a significant lead for addressing the urgent threat of antimicrobial resistance.[5] Further development and clinical trials will be crucial to realizing its therapeutic potential.

References

- 1. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: New Antibiotic Discovery Offers Hope Against Superbugs [healthandpharma.net]

- 3. promegaconnections.com [promegaconnections.com]

- 4. news-medical.net [news-medical.net]

- 5. This compound (Novo29): A Groundbreaking Discovery of a Highly Effective Novel Antibiotic with Lower Risk of Bacterial Resistance - Novum Pharmaceutical Research Services | Top CRO | USA | Canada | UK | India [novumprs.com]

- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 7. livescience.com [livescience.com]

- 8. alchetron.com [alchetron.com]

- 9. Isolation chip - Wikipedia [en.wikipedia.org]

- 10. journals.asm.org [journals.asm.org]

- 11. New antibiotic from microbial ‘dark matter’ could be powerful weapon against superbugs - News - Utrecht University [uu.nl]

- 12. This compound and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. sciencealert.com [sciencealert.com]

- 15. Use of Ichip for High-Throughput In Situ Cultivation of “Uncultivable” Microbial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Harnessing iChip technology for novel antibiotic discovery from peat soil microbiomes to combat antimicrobial resistance [frontiersin.org]

Clovibactin's Novel Mode of Action on Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics with unique mechanisms of action. Clovibactin, a depsipeptide antibiotic isolated from the previously uncultured bacterium Eleftheria terrae, represents a significant breakthrough in this field.[1][2] It demonstrates potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with no detectable resistance.[3][4] This document provides an in-depth technical overview of this compound's core mechanism of action, focusing on its interaction with bacterial cell wall synthesis, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Multi-Target Approach

This compound's efficacy stems from its unique ability to target an immutable part of the peptidoglycan synthesis pathway. Unlike many antibiotics that bind to the variable peptide or sugar components of cell wall precursors, this compound selectively binds to the pyrophosphate (PPi) moiety of multiple essential lipid precursors.[1][5][6]

The primary targets include:

-

Lipid II: The central building block of the bacterial cell wall.

-

Lipid IIIWTA: The precursor for wall teichoic acid synthesis.

-

C55PP (undecaprenyl pyrophosphate): An essential lipid carrier.[1][7]

This multi-target strategy, focusing on a conserved chemical motif, is a key reason for the low propensity for resistance development.[2][8]

The "Caging" and Fibril Formation Cascade

This compound's interaction with its targets is a multi-step process:

-

Pyrophosphate Binding: this compound utilizes an unusual hydrophobic interface to tightly wrap around the pyrophosphate group of the lipid precursors in a cage-like manner.[5][7][8] This interaction is highly specific and strong.[8][9]

-

Oligomerization: Upon binding to its targets on the bacterial membrane, this compound molecules self-assemble into small oligomers.[2][7]

-

Fibril Formation: These oligomers act as nuclei, seeding the formation of large, stable supramolecular fibrils on the bacterial membrane surface.[2][7][10]

-

Precursor Sequestration: The formation of these fibrils effectively sequesters the lipid precursors, preventing their use by cell wall synthesizing enzymes.[6][7][11]

-

Cell Lysis: The blockage of cell wall synthesis, combined with the stimulation of autolysins (enzymes that break down the cell wall), leads to cell lysis and bacterial death.[8][9][12]

This mechanism is distinct in that the fibrils form only on bacterial membranes containing the target pyrophosphate groups, which may explain this compound's selective toxicity towards bacterial cells over human cells.[2][5][10]

Figure 1: this compound's mechanism of action pathway.

Quantitative Data

The following tables summarize the available quantitative data on this compound's activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

MIC values were determined by broth microdilution against a range of Gram-positive pathogens.[7]

| Bacterial Strain | Strain Type | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.25 - 0.5 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 1 |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.5 |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 1 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.5 - 1 |

| Bacillus subtilis | - | 0.12 - 0.25 |

Data compiled from multiple sources.[7][13]

Table 2: In Silico Binding Affinities

Molecular docking studies were performed to assess the binding interactions of this compound with key peptidoglycan precursors.[4][14]

| Target Molecule | Binding Affinity (kcal/mol) |

| Lipid I | -9.91 |

| Lipid II | -7.61 |

| Lipid III | -7.07 |

Note: These values represent computational predictions and serve as an indicator of strong binding interactions.[4][14]

Experimental Protocols

The elucidation of this compound's mode of action involved a combination of biochemical, biophysical, and microbiological assays.

Macromolecular Synthesis Inhibition Assay

Objective: To identify which major biosynthetic pathway is inhibited by this compound.

Methodology:

-

S. aureus cultures are grown to mid-logarithmic phase.

-

The culture is divided into aliquots, and this compound is added at a concentration of 2x MIC.[7] Control antibiotics with known mechanisms (e.g., ciprofloxacin for DNA, rifampicin for RNA, vancomycin for cell wall) are used in parallel.[7]

-

Radiolabeled precursors are added to individual aliquots: ³H-thymidine (for DNA synthesis), ³H-uridine (RNA), ³H-leucine (protein), and ³H-N-acetylglucosamine (peptidoglycan).[7]

-

Cultures are incubated for a defined period to allow for the incorporation of the radiolabels.

-

The reactions are stopped, and the amount of incorporated radioactivity into macromolecules is measured using scintillation counting.

-

Inhibition is calculated as the percentage of incorporated radiolabel compared to an untreated control. This compound specifically prevents the incorporation of ³H-N-acetylglucosamine, indicating inhibition of peptidoglycan synthesis.[3]

Figure 2: Workflow for macromolecular synthesis assay.

Analysis of Cytoplasmic Nucleotide Precursors

Objective: To confirm the disruption of the cell wall synthesis pathway by observing the accumulation of precursors.

Methodology:

-

S. aureus is grown to an OD₆₀₀ of 0.6.

-

Chloramphenicol is added to halt protein synthesis, which can interfere with the results.

-

Cultures are treated with varying concentrations of this compound (e.g., 0.5x, 1x, 2.5x, 5x MIC) for 30 minutes. Vancomycin is used as a positive control.[7]

-

Bacterial cells are harvested, and the cytoplasmic nucleotide-linked peptidoglycan precursors are extracted.

-

The extracts are analyzed by High-Performance Liquid Chromatography (HPLC).

-

An accumulation of UDP-MurNAc-pentapeptide, a key building block for Lipid II, is observed in this compound-treated cells, confirming the blockage of a downstream step in cell wall synthesis.[7]

Solid-State Nuclear Magnetic Resonance (ssNMR)

Objective: To determine the three-dimensional structure of the this compound-Lipid II complex and identify the precise binding site.

Methodology:

-

Lipid II is incorporated into lipid bilayers (liposomes) to mimic the bacterial membrane environment.

-

Isotopically labeled this compound is added to the Lipid II-containing liposomes.

-

The sample is analyzed using solid-state NMR spectroscopy.[2][7]

-

ssNMR experiments reveal internuclear distances and orientations, allowing for the structural elucidation of the complex.[8]

-

The data confirms that this compound's depsipeptide cycle binds directly and tightly to the pyrophosphate group of Lipid II.[12]

Atomic Force Microscopy (AFM)

Objective: To visualize the formation of this compound-induced supramolecular structures on a membrane surface.

Methodology:

-

A supported lipid bilayer containing a defined molar percentage of Lipid II (e.g., 4% mol) is prepared on a mica surface.[7]

-

The bilayer is imaged using high-speed AFM to establish a baseline.

-

This compound (e.g., 5 µM) is added to the system while continuously imaging.[7]

-

Time-lapse AFM videos capture the rapid assembly of small oligomers followed by the growth of long, stable fibrils on the membrane surface, confirming the model of fibril formation as a key part of the mechanism.[7][10]

Conclusion

This compound's novel mode of action represents a paradigm shift in antibiotic development. By targeting the immutable pyrophosphate moiety of multiple cell wall precursors and forming supramolecular fibrils, it creates a highly effective bactericidal mechanism that is not easily overcome by resistance. The detailed understanding of this mechanism, achieved through a combination of advanced experimental techniques, provides a robust framework for the development of this compound and its analogues as next-generation therapeutics to combat multidrug-resistant bacterial infections.

References

- 1. news-medical.net [news-medical.net]

- 2. New antibiotic from microbial ‘dark matter’ could be powerful weapon against superbugs - News - Utrecht University [uu.nl]

- 3. This compound and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 6. An antibiotic from an uncultured bacterium binds to an immutable target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Researchers decode new antibiotic this compound | The Microbiologist [the-microbiologist.com]

- 9. clinicallab.com [clinicallab.com]

- 10. promegaconnections.com [promegaconnections.com]

- 11. A new antibiotic from an uncultured bacterium binds to an immutable target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Instruct-NL Develop this compound: The Potential New Antibiotic with Low Resistance - Instruct-ERIC [instruct-eric.org]

- 13. researchgate.net [researchgate.net]

- 14. In Silico Identification of Potential this compound-like Antibiotics Binding to Unique Cell Wall Precursors in Diverse Gram-Positive Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biosynthetic Pathway of Clovibactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovibactin, a novel depsipeptide antibiotic isolated from the previously uncultured bacterium Eleftheria terrae ssp. carolina, represents a significant breakthrough in the fight against antimicrobial resistance.[1] Its unique mechanism of action, which involves targeting the immutable pyrophosphate moiety of multiple essential peptidoglycan precursors, allows it to effectively kill a broad range of Gram-positive pathogens, including resistant strains, with no detectable resistance development.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic architecture, the proposed enzymatic assembly line, and the key experimental protocols used to elucidate its synthesis and mode of action.

This compound Biosynthetic Gene Cluster (BGC)

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC) identified through whole-genome sequencing of E. terrae ssp. carolina.[2] The BGC is located on extrachromosomal genetic material and shows a 72% identity to the BGC of teixobactin, another potent antibiotic.[1][2] The core this compound BGC consists of four key genes:

-

cloA and cloB : These two large genes encode the Non-Ribosomal Peptide Synthetases (NRPS), the enzymatic machinery responsible for the stepwise assembly of the peptide backbone.[2][3]

-

cloD : This gene encodes a tailoring enzyme, specifically a TauD/TfdA family dioxygenase, which modifies one of the amino acid precursors.[2]

-

cloC : This gene is predicted to encode a transporter protein, likely responsible for exporting the synthesized antibiotic out of the cell.[2]

Proposed Biosynthetic Pathway

This compound is assembled via a classic NRPS assembly-line mechanism. The pathway involves the sequential condensation of eight amino acids, incorporating several modifications, including epimerization and hydroxylation, before the final cyclization and release.

The NRPS system is organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid. The process is as follows:

-

Initiation : The first module of the NRPS (encoded by cloA) selects and activates the first amino acid of the sequence.

-

Elongation : The nascent peptide chain is passed sequentially to the downstream modules of CloA and CloB. Each module adds its specific amino acid, a process catalyzed by the module's Condensation (C) domain.

-

Epimerization : Three of the modules contain dual-function condensation/epimerization domains, which convert L-amino acids into their D-isoform after incorporation.[2]

-

Tailoring : The CloD dioxygenase catalyzes the β-hydroxylation of the asparagine residue at position 5 (Asn5). This modification is critical as it creates the nucleophile for the final release step.[2]

-

Termination and Cyclization : The final module contains a Thioesterase (TE) domain. This domain catalyzes the release of the fully assembled peptide chain from the NRPS machinery. It achieves this by mediating an intramolecular esterification (lactonization) between the C-terminus and the hydroxyl group of the modified Asn5, forming the stable macrocyclic depsipeptide structure of this compound.[2]

Caption: Proposed biosynthetic pathway of this compound via NRPS machinery.

Experimental Protocols for Elucidation

The characterization of the this compound biosynthetic pathway and its molecular target was accomplished through a combination of bioinformatics, molecular biology, and biochemical assays.

Identification and Annotation of the Biosynthetic Gene Cluster

The experimental workflow to identify the genes responsible for this compound production involved sequencing the producer organism's genome and using specialized software to find and annotate the BGC.

-

Methodology :

-

Genome Sequencing : The genome of E. terrae ssp. carolina was sequenced using PacBio long-read technology to obtain a complete and contiguous genome assembly.[2]

-

BGC Identification : The assembled genome was analyzed with the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software. This tool identifies BGCs by searching for conserved domain architectures characteristic of secondary metabolite pathways.[2]

-

Functional Annotation : The functions of the identified genes and specific domains within the NRPS were predicted. The specificity of the adenylation (A) domains, which select the amino acid precursors, was predicted using antiSMASH and cross-referenced with the NRPSsp (Non-Ribosomal Peptide Synthase Substrate Predictor) tool to determine the likely peptide sequence.[4] The function of the tailoring enzyme CloD was assigned based on protein homology searches.[4]

-

Caption: Experimental workflow for identifying the this compound BGC.

Determination of the Inhibited Biosynthetic Pathway

To understand this compound's mechanism of action, researchers first needed to identify which major cellular process it disrupts. This was achieved by tracking the synthesis of major macromolecules in the presence of the antibiotic.

-

Methodology: Macromolecular Synthesis Assay

-

Cultures of a susceptible bacterium (e.g., Staphylococcus aureus) were grown to the mid-logarithmic phase.

-

The culture was divided into aliquots, and this compound was added at a concentration of 2x the Minimum Inhibitory Concentration (MIC). Control antibiotics with known mechanisms (e.g., ciprofloxacin for DNA, vancomycin for cell wall) were used for comparison.[2]

-

A specific radiolabeled precursor for each pathway was added to the aliquots: ³H-thymidine (DNA), ³H-uridine (RNA), ³H-leucine (protein), and ³H-glucosamine (peptidoglycan).[2]

-

After a set incubation period, the cells were harvested, and the amount of incorporated radioactivity into the respective macromolecules was measured using scintillation counting.

-

A specific reduction in the incorporation of one precursor relative to the untreated control indicates which pathway is inhibited. For this compound, only the incorporation of ³H-glucosamine into the cell wall was blocked.[2][5]

-

Quantitative Data Summary

While specific kinetic data for the this compound biosynthetic enzymes is not publicly available, the key experiments defining its molecular target have yielded quantitative results. The following tables summarize the findings from the macromolecular synthesis assays and in vitro cell wall synthesis inhibition studies.

Table 1: Effect of this compound on Macromolecular Biosynthesis in S. aureus Data summarized from published findings describing specific inhibition of the cell wall pathway.[2][5]

| Macromolecular Pathway | Radiolabeled Precursor | Incorporation in Presence of this compound (2x MIC) |

| DNA Synthesis | ³H-thymidine | Unaffected |

| RNA Synthesis | ³H-uridine | Unaffected |

| Protein Synthesis | ³H-leucine | Unaffected |

| Peptidoglycan Synthesis | ³H-glucosamine | Specifically Inhibited |

Table 2: Inhibition of In Vitro Cell Wall Synthesis Reactions by this compound Data summarized from reports showing dose-dependent inhibition of reactions consuming lipid intermediates.[4]

| In Vitro Reaction | Key Substrate(s) | Observed Effect of this compound |

| Peptidoglycan Synthesis (Late stages) | Lipid I, Lipid II | Dose-dependent inhibition |

| Wall Teichoic Acid (WTA) Synthesis | Lipid IIIWTA | Dose-dependent inhibition |

| Lipid Carrier Recycling | Undecaprenyl-pyrophosphate (C55PP) | Dose-dependent inhibition |

Conclusion

The biosynthetic pathway of this compound is a sophisticated NRPS system that constructs a unique depsipeptide with potent antimicrobial properties. The elucidation of this pathway was made possible by a synergistic approach combining advanced genome sequencing, powerful bioinformatics tools, and targeted biochemical assays. This guide highlights the key genetic and enzymatic steps in this compound's formation and outlines the experimental strategies that were pivotal in its characterization. A thorough understanding of this biosynthetic pathway not only provides insights into the natural production of this promising antibiotic but may also open avenues for bioengineering and the creation of novel analogues to combat the growing threat of antibiotic resistance.

References

- 1. This compound and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Determining the Potency of a Novel Antibiotic: A Protocol for Clovibactin's Minimum Inhibitory Concentration (MIC)

For Immediate Release

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Clovibactin, a novel depsipeptide antibiotic with potent activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.

Introduction

This compound represents a promising new class of antibiotics isolated from the previously unculturable bacterium, Eleftheria terrae.[1][2][3] Its unique mechanism of action involves targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis.[4][5] This multi-target approach is believed to contribute to its high efficacy and low potential for resistance development.[6][7] Accurate determination of its MIC is a critical step in its preclinical and clinical development, providing essential data on its potency and spectrum of activity. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents and has been successfully used to evaluate this compound.[8][9][10]

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism after overnight incubation.[9]

Materials and Reagents

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Sterile reservoir basins

-

Multichannel pipettes and sterile tips

-

Sterile 1.5 mL microcentrifuge tubes

-

Bacterial strains for testing (e.g., Staphylococcus aureus, Enterococcus faecalis)

-

Tryptic Soy Agar (TSA) or other suitable solid media

-

0.9% sterile saline

-

McFarland turbidity standards (0.5)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Vortex mixer

Experimental Protocol: Broth Microdilution Method

This protocol is based on established methods for antimicrobial susceptibility testing.[9][11]

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

Prepare intermediate stock solutions by diluting the primary stock in sterile distilled water or an appropriate buffer. The final concentration of DMSO in the highest antibiotic concentration tested should not exceed 1% to avoid solvent toxicity to the bacteria.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile 0.9% saline.

-

Vortex the tube thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.

Preparation of the 96-Well Plate

-

In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

-

In the first column (e.g., column 1), add 100 µL of the highest concentration of this compound to be tested (prepared in CAMHB).

-

Perform serial twofold dilutions by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process across the plate to the desired final concentration (typically to column 10). Discard 50 µL from the last dilution well to maintain a final volume of 50 µL in each well.

-

Column 11 will serve as the growth control (no antibiotic). Add 50 µL of CAMHB to these wells.

-

Column 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to these wells.

Inoculation and Incubation

-

Add 50 µL of the diluted bacterial inoculum (prepared in step 2.5) to each well from column 1 to column 11. Do not add bacteria to the sterility control wells (column 12).

-

The final volume in wells 1-11 will be 100 µL.

-

Seal the plate with an adhesive film or place it in a plastic bag to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting the Results

-

After incubation, examine the plate for bacterial growth. The sterility control (column 12) should show no growth, and the growth control (column 11) should show turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus NCTC 8325-4 (MSSA) | 0.5–1 | [8] |

| Staphylococcus aureus (MRSA) | 0.0625–0.5 | [4] |

| Staphylococcus aureus (VISA) | 0.5 | [8] |

| Enterococcus faecalis | 0.0625–0.5 | [4] |

| Enterococcus faecium (VRE) | 0.5 | [8] |

| Bacillus subtilis ATCC 6633 | 0.25 | [8] |

| Escherichia coli ATCC 10798 (Gram-negative) | 8-64 | [4] |

Visualizations

Below are diagrams illustrating the experimental workflow and the mechanism of action of this compound.

Caption: Experimental workflow for determining the MIC of this compound.

Caption: Mechanism of action of this compound.

Conclusion

This protocol provides a standardized and reproducible method for determining the Minimum Inhibitory Concentration of this compound against a variety of Gram-positive bacteria. Adherence to this protocol will ensure the generation of high-quality, comparable data that is essential for the continued development of this promising new antibiotic.

References

- 1. Eleftheria terrae - Wikipedia [en.wikipedia.org]

- 2. biotecnika.com [biotecnika.com]

- 3. Researchers decode new antibiotic agent | German Center for Infection Research [dzif.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationship Studies of the Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New antibiotic from microbial ‘dark matter’ could be powerful weapon against superbugs - News - Utrecht University [uu.nl]

- 7. Researchers decode new antibiotic this compound | The Microbiologist [the-microbiologist.com]

- 8. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes & Protocols: Solid-Phase Synthesis of Clovibactin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the solid-phase synthesis of the potent antibiotic Clovibactin and its analogues. The information is intended to guide researchers in the chemical synthesis, modification, and evaluation of this promising class of antimicrobial agents.

Introduction

This compound is a novel depsipeptide antibiotic isolated from uncultured soil bacteria that demonstrates significant activity against a range of Gram-positive pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Its unique mechanism of action, which involves targeting the immutable pyrophosphate moiety of multiple essential peptidoglycan precursors (C55PP, Lipid II, and Lipid IIIWTA), makes it a compelling candidate for overcoming antibiotic resistance.[3][4] this compound's structure consists of an eight-residue depsipeptide with a linear tail and a macrolactone ring, notably featuring the rare noncanonical amino acid D-3-hydroxyasparagine (d-Hyn).[1][5]

The solid-phase peptide synthesis (SPPS) approach has been successfully employed for the total synthesis of this compound and for the generation of various analogues to explore structure-activity relationships (SAR).[5][6] This methodology allows for the efficient and modular assembly of the peptide backbone and the introduction of diverse chemical modifications.

Mechanism of Action

This compound's bactericidal activity stems from its ability to block cell wall biosynthesis.[3] It specifically binds to the pyrophosphate group of lipid precursors, sequestering them into supramolecular fibrils that form on the bacterial membrane.[3] This action prevents the utilization of these essential building blocks for peptidoglycan synthesis, ultimately leading to cell death.[7] The targeting of a highly conserved and essential molecular pattern, the pyrophosphate group, is believed to be the reason for the observed lack of detectable resistance development.[1]

Below is a diagram illustrating the proposed mechanism of action:

References

- 1. Potent Analogues of this compound from Commercially Available Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Clovibactin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovibactin is a novel depsipeptide antibiotic with potent activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] Isolated from the previously uncultured bacterium Eleftheria terrae ssp. carolina, this compound presents a promising new scaffold for antibiotic development.[3][4] Its unique mechanism of action, which involves targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors (C₅₅PP, Lipid II, and Lipid IIIWTA), hinders the development of bacterial resistance.[1][5] The purification of this compound from fermentation broth is a critical step in its characterization and further development. High-performance liquid chromatography (HPLC) is an essential technique for achieving the high purity required for preclinical and clinical studies. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC purification of this compound as described in the literature.[1]

| Parameter | Value |

| HPLC System | Agilent Poroshell 120 |

| Column | EC-C18, 2.7 µm, 3 x 150 mm |

| Column Temperature | 50 °C |

| Mobile Phase A | 79.9% H₂O + 20% Acetonitrile (MeCN) + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | 49.9% H₂O + 50% MeCN + 0.1% TFA |

| Gradient | 0% B at 0 min, linear gradient to 100% B at 10 min |

| Flow Rate | Not specified |

| Detection | Not specified (typically UV detection at 214 nm or 280 nm for peptides) |

| Purity Achieved | >98%[2] |

Experimental Protocols

This section provides a detailed methodology for the extraction and subsequent HPLC purification of this compound from a fermentation broth.

I. Extraction of this compound from Fermentation Broth

This protocol is adapted from the initial discovery and isolation of this compound.[1]

-

Initial Solvent Extraction:

-

To the fermentation broth, add n-Butanol (0.5 volumes).

-

Shake the mixture vigorously to ensure thorough mixing.

-

Allow the mixture to stand overnight at room temperature until two distinct phases (aqueous and butanol) are formed.

-

-

Drying and Reconstitution:

-

Carefully separate and collect the upper butanol phase.

-

Dry the butanol phase to completeness using a rotary evaporator.

-

Reconstitute the resulting residue in a solution of 25% acetonitrile in water containing 0.1% trifluoroacetic acid.

-

-

Clarification:

-

Centrifuge the reconstituted extract to pellet any undissolved material.

-

Decant the supernatant containing the crude this compound extract. This clarified supernatant is now ready for HPLC purification.

-

II. High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines the steps for purifying this compound from the crude extract using a reversed-phase HPLC method.[1]

-

HPLC System Preparation:

-

Equilibrate the HPLC system, including the Poroshell 120 EC-C18 column, with Mobile Phase A at a column temperature of 50 °C.

-

Ensure a stable baseline is achieved before injecting the sample.

-

-

Sample Injection:

-

Inject the clarified this compound extract onto the equilibrated column. The injection volume will depend on the concentration of the extract and the capacity of the column.

-

-

Chromatographic Separation:

-

Run the following gradient program:

-

0 minutes: 0% Mobile Phase B

-

10 minutes: 100% Mobile Phase B (linear gradient)

-

-

Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

-

-

Fraction Collection:

-

Collect fractions corresponding to the peak identified as this compound. Bioassay-guided fractionation can be employed to identify the active fractions.

-

-

Post-Purification Processing:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and lyophilize or evaporate the solvent to obtain purified this compound.

-

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the key steps in the extraction and purification of this compound.

Caption: Workflow for the extraction and HPLC purification of this compound.

Mechanism of Action of this compound

This diagram illustrates the molecular target and mechanism of action of this compound in bacterial cell wall synthesis.

Caption: this compound targets essential peptidoglycan precursors to inhibit cell wall synthesis.

References

- 1. A new antibiotic from an uncultured bacterium binds to an immutable target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Antibiotic | Probechem Biochemicals [probechem.com]

- 3. This compound and Staphylococcus aureus: a new weapon against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

Application Note: Protocols for Assessing Clovibactin's In Vitro Activity Against Vancomycin-Resistant Bacterial Strains

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), poses a significant global health threat.[1] Clovibactin, a novel depsipeptide antibiotic isolated from uncultured soil bacteria, presents a promising therapeutic candidate.[2] It exhibits potent activity against a wide array of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and VRE, with no detectable resistance developed thus far.[3][4] this compound's unique mechanism of action involves targeting the pyrophosphate moiety of multiple essential peptidoglycan precursors (C55PP, Lipid II, and Lipid IIIWTA), which are fundamental to bacterial cell wall synthesis.[2][3] This document provides detailed protocols for assessing the in vitro activity of this compound against vancomycin-resistant strains.

Mechanism of Action Overview: this compound operates by a novel mechanism that circumvents common resistance pathways. It binds to the immutable pyrophosphate part of cell wall precursors.[3] This binding leads to the formation of oligomers and subsequently large supramolecular fibrils on the bacterial membrane.[3][5] These fibrils sequester Lipid II and other precursors, effectively halting cell wall construction and leading to bacterial cell death.[2][3]

References

Application Notes and Protocols: Studying Clovibactin's Effect on Bacterial Morphology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the effects of the novel antibiotic, Clovibactin, on bacterial morphology. Detailed protocols for key experiments are provided to enable researchers to study its mechanism of action and evaluate its potential as a therapeutic agent.

Introduction to this compound

This compound is a recently discovered antibiotic isolated from uncultured soil bacteria.[1] It exhibits potent activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] this compound's unique mechanism of action, which involves targeting multiple essential precursors of peptidoglycan synthesis (C55PP, Lipid II, and Lipid IIIWTA), makes it a promising candidate to combat antimicrobial resistance.[1][2][3] A key characteristic of this compound's activity is its induction of striking morphological changes in bacteria, ultimately leading to cell lysis and death.[2]

Mechanism of Action: Inhibition of Cell Wall Synthesis